molecular formula C20H20N2O3 B2766161 N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide CAS No. 888454-24-8

N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide

Cat. No.: B2766161
CAS No.: 888454-24-8
M. Wt: 336.391
InChI Key: FWJGUIVDOIQALO-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran carboxamides. This class of compounds has recently emerged as a novel and promising tool in biochemical research, particularly in the study of Alzheimer's disease pathogenesis. Structural analogues of this compound, featuring the core N-(substituted phenyl)benzofuran-2-carboxamide framework, have been identified as potent modulators of Amyloid-beta (Aβ42) aggregation . The Aβ42 peptide is a primary component of amyloid plaques in the brain, and its aggregation is a key hallmark of Alzheimer's disease. Small molecules that can influence this aggregation pathway are invaluable for investigating disease mechanisms and developing new diagnostic and therapeutic strategies . The mechanism of action for this compound class is rooted in its planar, bicyclic aromatic structure, which allows it to interact with and bind to the cross-β-sheet conformation of Aβ42 aggregates . Depending on the specific substituents on the phenyl ring, these compounds can act as either inhibitors or promoters of fibrillogenesis, providing researchers with a versatile pharmacological tool to probe different stages of the aggregation process. The presence of the 3,4-dimethylphenyl group and the propionamido side chain suggests this specific derivative is designed to fine-tune binding affinity and selectivity within this pathway. Research on similar compounds has demonstrated not only an ability to modulate aggregation kinetics in vitro but also to provide significant neuroprotection to mouse hippocampal neuronal cells against Aβ42-induced cytotoxicity . This makes this compound a candidate for further investigation in models of neurodegeneration. This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-17(23)22-18-15-7-5-6-8-16(15)25-19(18)20(24)21-14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJGUIVDOIQALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the benzofuran core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-benzofuran-3-carboxamide

Structural Differences :

  • Core Structure : Both compounds share a benzofuran core substituted with a carboxamide-linked 3,4-dimethylphenyl group.
  • Substituent Variations :
    • Position 2 : The target compound has a carboxamide group, whereas the compared compound has a methyl group.
    • Position 3 : The target compound features a propionamido group, while the compared compound has a carboxamide at this position.
    • Position 5 : The compared compound includes an ethoxy (OCH₂CH₃) group, absent in the target compound.

Physicochemical Implications :

  • The ethoxy group in the compared compound increases hydrophobicity (logP) compared to the propionamido group, which has hydrogen-bonding capacity.

Molecular Formula :

Compound Molecular Formula Molecular Weight (g/mol)
Target Compound C₂₁H₂₂N₂O₃ 350.42
N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-... C₂₀H₂₁NO₃ 323.39

3-Chloro-N-phenyl-phthalimide

Structural Differences :

  • Core Structure : The compared compound is a phthalimide (isoindole-1,3-dione) rather than a benzofuran.
  • Substituents : A chloro group at position 3 and a phenyl group at position 2.

Functional Implications :

  • The electron-withdrawing chloro group in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, making it reactive in polymer synthesis (e.g., polyimide monomers). In contrast, the target compound’s amide groups may favor hydrogen bonding or enzymatic interactions.

Crystallographic and Computational Tools

These tools could elucidate the target compound’s conformation and intermolecular interactions if crystallized.

Biological Activity

N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-propionamidobenzofuran-2-carboxylic acid with 3,4-dimethylphenylamine. The process may include several steps such as:

  • Formation of the Carboxamide : The carboxylic acid is activated and then reacted with the amine to form the desired carboxamide.
  • Purification : The resulting compound is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzofuran have shown promising activity against various cancer cell lines. The following table summarizes some key findings related to anticancer activity:

CompoundCell LineIC50 (µM)Mechanism of Action
1HepG25.32 ± 0.07Induces apoptosis via caspase activation
2A54921.69 ± 1.33Inhibits proliferation through RXRα binding

These results suggest that similar compounds may exhibit significant cytotoxic effects against cancer cells while showing low toxicity to normal cells.

Neuroprotective Effects

This compound has also been evaluated for neuroprotective properties. Studies indicate that certain derivatives can inhibit enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative diseases. For example:

  • Inhibition of MAO-A and MAO-B : Compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating potential for treating conditions such as depression and Alzheimer's disease.

Case Studies

  • Study on Cancer Cell Lines : A study investigating the effects of benzofuran derivatives on HepG2 and A549 cell lines found that certain modifications to the structure significantly enhanced anticancer activity (IC50 values below 10 µM). The study utilized molecular docking to elucidate binding interactions with target proteins involved in cell proliferation and apoptosis.
  • Neuroprotective Research : Another research focused on the neuroprotective effects of related compounds showed that specific structural features contributed to their ability to inhibit MAO enzymes effectively. This inhibition was correlated with reduced oxidative stress markers in neuronal cell cultures.

Q & A

Basic Research Questions

Q. What are the critical synthetic parameters for optimizing the yield of N-(3,4-dimethylphenyl)-3-propionamidobenzofuran-2-carboxamide?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintain 80–100°C during amide coupling to prevent side reactions (e.g., hydrolysis) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the compound with >95% purity .
    • Validation : Monitor reaction progress via TLC and confirm final purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+: ~393.16 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • Screening Workflow :

  • Enzyme Inhibition : Test against kinases or proteases (e.g., IC50 determination via fluorometric assays) .
  • Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reported bioactivity data?

  • Approach :

  • Molecular Docking : Simulate binding modes with target proteins (e.g., EGFR kinase) to identify critical interactions (e.g., hydrogen bonds with carboxamide groups) .
  • QSAR Modeling : Correlate substituent effects (e.g., dimethylphenyl vs. methoxyphenyl) with activity trends .
    • Case Study : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays); validate using standardized protocols .

Q. What strategies mitigate instability of the benzofuran core during long-term storage?

  • Stability Studies :

  • Accelerated Testing : Expose to varying pH (3–10), temperatures (4°C–40°C), and light conditions. Monitor degradation via HPLC .
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage at –80°C .

Q. How can researchers design derivatives to enhance target selectivity?

  • Structural Modifications :

  • Substituent Engineering : Replace the propionamido group with bulkier acyl chains to improve hydrophobic interactions .
  • Bioisosteres : Substitute the benzofuran oxygen with sulfur (to form benzothiophene analogs) and assess pharmacokinetic changes .
    • Validation : Synthesize derivatives via parallel synthesis and screen using SPR (surface plasmon resonance) for binding kinetics .

Data Interpretation & Experimental Design

Q. How should conflicting solubility data be addressed in formulation studies?

  • Resolution :

  • Solubility Profiling : Use shake-flask method across solvents (e.g., DMSO, PBS) and temperatures.
  • Co-solvent Systems : Combine PEG-400 with ethanol to enhance aqueous solubility (>1 mg/mL target) .
    • Documentation : Report exact pH, ionic strength, and temperature conditions to ensure reproducibility .

Q. What statistical methods are optimal for analyzing dose-response relationships?

  • Analysis :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.
  • Error Handling : Apply bootstrapping to estimate 95% confidence intervals for IC50/EC50 values .

Tables for Quick Reference

Table 1 : Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight393.16 g/molHR-ESI-MS
LogP (Predicted)3.2 ± 0.3PubChem
Aqueous Solubility0.12 mg/mL (pH 7.4, 25°C)Shake-flask

Table 2 : Recommended Assay Conditions for Bioactivity Screening

Assay TypeProtocolReference
Kinase Inhibition10 µM ATP, 30 min incubation
Cytotoxicity (MTT)48 hr exposure, λ = 570 nm

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